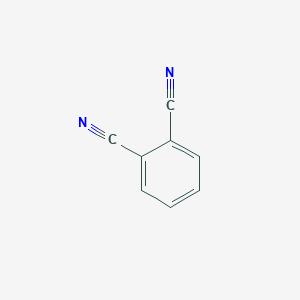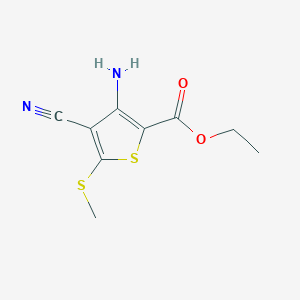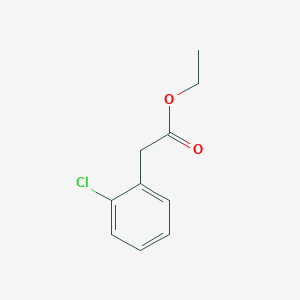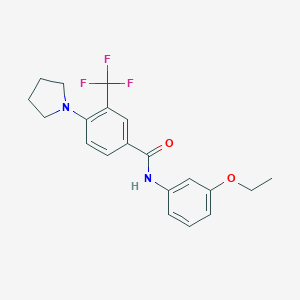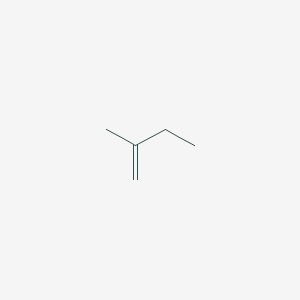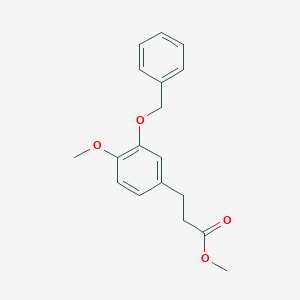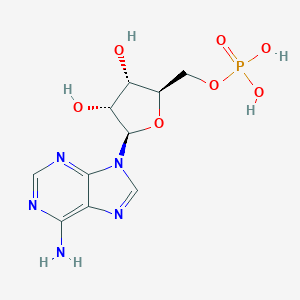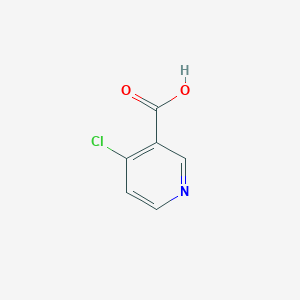
4-氯烟酸
描述
4-Chloronicotinic acid is a compound that has garnered interest due to its applications as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis and properties have been extensively studied in the field of organic chemistry.
Synthesis Analysis
The synthesis of chloronicotinic acids, including 4-Chloronicotinic acid, often involves reactions like oxidation, chlorination, and hydrolysis. Wei Xiao-lei (2010) synthesized 2-Chloronicotinic acid from 3-cyanopyridine with a high yield and purity, showcasing a typical approach for chloronicotinic acid synthesis (Wei Xiao-lei, 2010). Similar methods have been used by other researchers, like Shi Wei-bing (2009) and Sun Guo-dong (2011), indicating the versatility and effectiveness of these synthetic routes (Shi Wei-bing, 2009), (Sun Guo-dong, 2011).
Molecular Structure Analysis
The molecular structure of chloronicotinic acids, including 4-Chloronicotinic acid, has been analyzed using techniques like infrared and Raman spectroscopy. Karabacak and Kurt (2008) conducted a detailed study on 6-chloronicotinic acid, providing insights into the molecular structure and vibrational frequencies of chloronicotinic acids (M. Karabacak & M. Kurt, 2008).
Chemical Reactions and Properties
Chloronicotinic acids are intermediates in synthesizing various compounds, including medical antibiotics and agrochemicals. Bingbing Zhao et al. (2017) explored the synthesis of 2-Chloronicotinic acid derivatives, demonstrating the chemical versatility and reactivity of chloronicotinic acids (Bingbing Zhao et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and phase behavior, of chloronicotinic acids have been studied. For example, Zhenxiao Guo et al. (2021) investigated the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents, providing valuable information on its physical properties (Zhenxiao Guo et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-Chloronicotinic acid, such as its reactivity in different chemical environments, have been a subject of research. Studies like those conducted by Li-Qun Jin et al. (2011) and Xiaoling Tang et al. (2018) on the biotransformation and biosynthesis of chloronicotinic acids provide insights into their chemical behavior and potential applications (Li-Qun Jin et al., 2011), (Xiaoling Tang et al., 2018).
科学研究应用
Synthesis of Benzocanthinones
- Application Summary: 4-Chloronicotinic acid is used as a building block in the synthesis of benzocanthinones . Benzocanthinones are a class of organic compounds that have potential applications in medicinal chemistry.
- Methods of Application: The synthesis involves a reaction with tributyltin hydride, which induces a radical cyclization . This process transforms the 4-Chloronicotinic acid into a benzocanthinone structure.
Synthesis of Heterocyclic Analogues of Xanthone
- Application Summary: 4-Chloronicotinic acid is also used in the synthesis of heterocyclic analogues of xanthone . Xanthones and their analogues are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Synthesis of Nicotinic Acid Derivatives
- Application Summary: 4-Chloronicotinic acid can be used to synthesize derivatives of nicotinic acid . These derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have also proven effective against Alzheimer’s disease .
Synthesis of Neonicotinoids
- Application Summary: 4-Chloronicotinic acid is used in the synthesis of neonicotinoids . Neonicotinoids are a class of pesticides widely used in different phases of agricultural crops . They can damage human and environmental health if overused, and can be resistant to degradation .
Synthesis of Anti-Inflammatory and Analgesic Drugs
- Application Summary: 4-Chloronicotinic acid can be used to synthesize 2-substituted aryl derivatives . These derivatives have shown anti-inflammatory and analgesic efficacy, enabling their use within this class of drugs .
Biotransformation and Biodegradation by Microbiological Processes
- Application Summary: 4-Chloronicotinic acid is used in the synthesis of neonicotinoids , a class of pesticides widely used in different phases of agricultural crops . Studies have been carried out to reduce or eliminate neonicotinoid contamination from the environment . One example of a green protocol is bioremediation .
- Methods of Application: This involves the use of isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .
安全和危害
4-Chloronicotinic acid can cause skin and eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and contact with humans, exposed food, or food utensils should be avoided .
未来方向
While specific future directions for 4-Chloronicotinic acid are not mentioned in the search results, it continues to be a valuable building block in the synthesis of various bioactive molecules. Its use in the synthesis of benzocanthinones and heterocyclic analogues of xanthone suggests potential applications in the development of new pharmaceuticals and agrochemicals .
属性
IUPAC Name |
4-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGVWZLCZERSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355921 | |
| Record name | 4-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronicotinic acid | |
CAS RN |
10177-29-4 | |
| Record name | 4-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


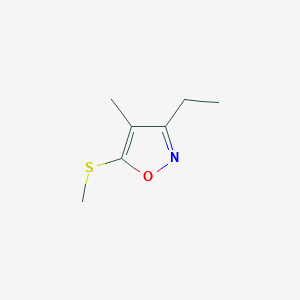
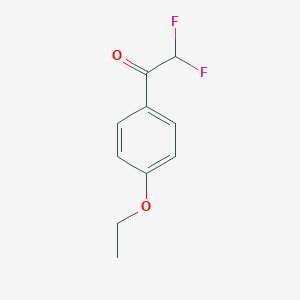
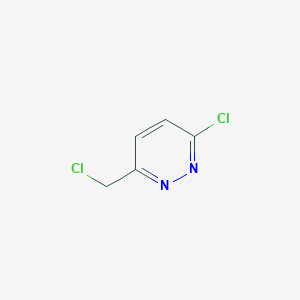
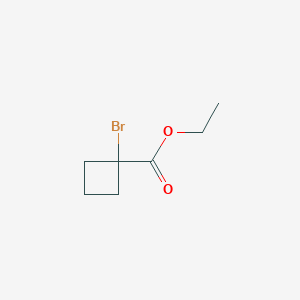
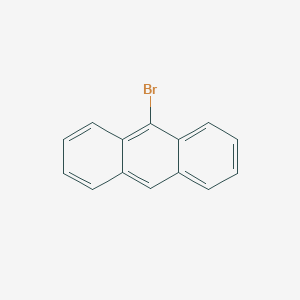
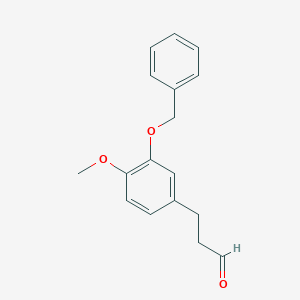
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
